ChaC1 belongs to the gamma-glutamylcyclotransferase family, which includes enzymes that catalyze the breakdown of glutathione into cysteine-glycine and 5-oxoproline. This process is essential for maintaining cellular redox balance and regulating apoptosis and ferroptosis, particularly under conditions of oxidative stress . The classification of ChaC1 as a pro-apoptotic factor underscores its significance in programmed cell death mechanisms, influencing various biological processes including cancer progression and response to cellular stressors .
ChaC1 is synthesized through the transcription of the CHAC1 gene, followed by translation into a polypeptide chain that undergoes post-translational modifications. The synthesis process can be influenced by several factors, including oxidative stress and other cellular signals that activate the unfolded protein response.
The synthesis involves:
The regulation of ChaC1 expression during endoplasmic reticulum stress highlights its role as a critical mediator in cellular responses to oxidative challenges .
ChaC1 consists of approximately 222 amino acids in its primary isoform. It features a conserved domain characteristic of gamma-glutamylcyclotransferases, which is essential for its enzymatic activity. Structural modeling indicates that ChaC1 has a fold similar to other members of its family, such as BtrG, with specific residues contributing to its active site stability .
ChaC1 catalyzes the breakdown of glutathione into cysteine-glycine and 5-oxoproline. This reaction is significant for regulating intracellular levels of glutathione and thus influences oxidative stress responses.
The enzymatic reaction can be summarized as follows:
This reaction not only depletes glutathione but also leads to increased levels of reactive oxygen species (ROS), promoting apoptosis and ferroptosis under certain conditions .
ChaC1 operates primarily through its role in glutathione degradation, which alters the redox state within cells. The depletion of glutathione results in increased oxidative stress, triggering apoptotic pathways.
ChaC1 has significant implications in various fields:
ChaC1 belongs to the evolutionarily conserved ChaC family of γ-glutamylcyclotransferases, present in all kingdoms of life. Bacterial ChaC (e.g., in Escherichia coli) functions in glutathione degradation and ion homeostasis, though its mammalian counterparts have diverged in regulatory complexity [2] [7]. In mammals, two isoforms exist: ChaC1 (inducible under stress) and ChaC2 (constitutively expressed with lower catalytic activity). ChaC1 shows ~30% amino acid identity across bacteria and mammals, underscoring its fundamental role in redox biology [1] [2].
Key structural features conserved from bacteria to humans include:
In Leishmania major, two ChaC homologs (LmChaC2a and LmChaC2b) exhibit distinct roles: LmChaC2b shows 17-fold higher catalytic efficiency (kcat = 15 s−1) than LmChaC2a (kcat = 0.9 s−1), enabling parasite adaptation to sulfur-limited environments and promoting chronic infection [2]. Vertebrate studies reveal ChaC1’s necessity in embryonic development; zebrafish ChaC1 knockdown causes severe defects in muscle, brain, and heart tissues due to disrupted calcium signaling and redox imbalance [1] [3].
Organism | Homolog | Key Features | Catalytic Efficiency (kcat/Km) |
---|---|---|---|
Homo sapiens | ChaC1 | Stress-inducible, pro-apoptotic | High (Km ∼1.75 mM for GSH) |
Homo sapiens | ChaC2 | Constitutive, housekeeping | Low (∼10–20× lower than ChaC1) |
Leishmania major | LmChaC2b | Sulfur-stress regulated | kcat = 15 s−1, Km = 2.0 mM |
Leishmania major | LmChaC2a | Constitutive | kcat = 0.9 s−1, Km = 1.75 mM |
Danio rerio | ChaC1 | Essential for calcium signaling in development | Not quantified |
ChaC1 drives oxidative stress and ferroptosis by depleting reduced glutathione (GSH), compromising the cell’s ability to detoxify reactive oxygen species (ROS) and lipid peroxides. Its specificity for GSH (not GSSG or other γ-glutamyl peptides) ensures precise control over redox balance [1] [2] [9].
Mechanisms of Ferroptosis Induction:
Disease Implications:
Ischemic Injury: ChaC1 knockdown in hemorrhagic shock preserves intestinal barrier function (occludin/ZO-1 expression) and reduces ferroptosis markers [8].
Table 2: ChaC1-Mediated Ferroptosis in Disease Models
Disease Context | Experimental Model | Key ChaC1-Dependent Effects | Functional Outcome |
---|---|---|---|
Colorectal cancer | In vitro cystine starvation | GSH degradation, ROS accumulation | Enhanced ferroptosis sensitivity [1] |
Hemorrhagic shock | Rat ileum tissue | ↓GPX4, ↑Fe2+, ↑MDA | Intestinal barrier disruption [8] |
Age-related macular degeneration | Human ARPE-19 cells + H2O2 | ↓GSH, ↑lipid ROS, ↑Fe2+ | RPE cell ferroptosis [9] |
Kidney injury | Renal clear cell carcinoma | CHAC1 mRNA correlates with ferroptosis markers | Poor prognosis [1] [3] |
ChaC1 is a downstream effector of the UPR, linking ER stress to apoptosis and ferroptosis. The PERK-ATF4-CHOP axis directly activates CHAC1 transcription during ER stress, as demonstrated by siRNA studies showing ATF4/ATF3/CHOP knockdown abolishing ChaC1 induction [1] [5] [7].
Mechanistic Pathways:
Therapeutic Implications:
Tissue-Specific Outcomes: In the intestine, ChaC1 silencing during hemorrhagic shock suppresses ER-stress markers (BiP, CHOP) and preserves epithelial integrity [8]. Conversely, in cancers, deliberate ChaC1 activation could exploit its pro-death role to overcome therapy resistance [1] [3].
Table 3: UPR Pathways Regulating ChaC1 Expression and Cell Death
UPR Arm | Activation Mechanism | Effect on ChaC1 | Downstream Cell Death Pathway |
---|---|---|---|
PERK-eIF2α-ATF4 | PERK phosphorylates eIF2α, enabling ATF4 translation | Direct transcriptional activation via ATF4-ATF3-CHOP | Apoptosis (PARP/AIF), ferroptosis (GSH depletion) [1] [7] |
IRE1-XBP1 | IRE1 splices XBP1 mRNA to active form (XBP1s) | Minor/no regulation | Autophagy, apoptosis (JNK activation) [5] |
ATF6 | Cleaved by proteases to release ATF6f transcription factor | Indirect via induction of ERAD components | ER-associated degradation (ERAD) [5] |
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